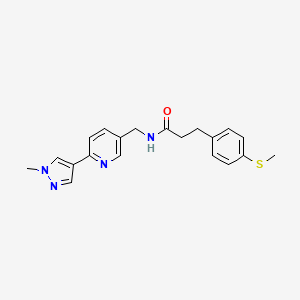
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
Description
This compound is a propanamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 6-position and a 4-(methylthio)phenyl group attached via a propanamide linker. The methylthio (SCH₃) group may enhance lipophilicity, influencing membrane permeability and binding interactions .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-24-14-17(13-23-24)19-9-5-16(11-21-19)12-22-20(25)10-6-15-3-7-18(26-2)8-4-15/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBGPUMGAHTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine and Phenyl Groups
- TRPV1 Antagonists (): Compounds 43–48 in share a propanamide backbone but differ in substituents: Pyridine substituents: Trifluoromethyl (CF₃) and alkoxy groups (e.g., cyclobutylmethoxy) at the 2- and 6-positions. Phenyl substituents: 3-Fluoro-4-(methylsulfonamido) groups (SO₂NHCH₃) instead of 4-(methylthio) (SCH₃). Melting points for these analogs range from 63–114°C, suggesting crystallinity influenced by substituent polarity .
Pyrazolo-Pyrimidin Derivatives (): Example 53 in contains a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromen-4-one substituents. Unlike the target compound, its amide linker connects to a fluorinated aromatic system, likely enhancing metabolic stability. The higher melting point (175–178°C) reflects increased rigidity from fused rings .
Methylthio-Containing Analogs ()
Compounds such as 3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide share the methylthio group but feature a carboxamide directly attached to pyrazole. The absence of a pyridine-propanamide linker in these analogs may limit cross-reactivity with targets requiring extended hydrophobic interactions .
Molecular Properties
Functional Group Analysis
- Methylthio (SCH₃) vs. Methylsulfonamido (SO₂NHCH₃): Methylthio: Enhances lipophilicity (logP ~2.5), favoring passive diffusion across membranes. May participate in hydrophobic or π-π interactions .
Pyridine vs. Pyrazole Cores:
Research Implications
- Kinase Inhibition: Pyridine-propanamide scaffolds are prevalent in kinase inhibitors (e.g., imatinib derivatives in ) .
- Ion Channel Modulation: TRPV1 antagonists () demonstrate the therapeutic relevance of propanamide derivatives in pain management .
Further studies should prioritize synthesis optimization (e.g., yield improvement via microwave-assisted reactions) and target validation (e.g., enzymatic assays against DDR1/2 or TRPV1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


